Cas no 2171287-53-7 ((1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine)

(1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine structure
2171287-53-7 structure
Product Name:(1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine
CAS No:2171287-53-7
MF:C12H15FN4
MW:234.272705316544
CID:6122396
PubChem ID:165854598
Update Time:2025-05-17

(1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine
    • EN300-1587229
    • (1R)-1-[5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenyl]ethan-1-amine
    • 2171287-53-7
    • Inchi: 1S/C12H15FN4/c1-7-4-10(12-6-15-16-17(12)3)11(13)5-9(7)8(2)14/h4-6,8H,14H2,1-3H3/t8-/m1/s1
    • InChI Key: FNGRYWYLLXIYQP-MRVPVSSYSA-N
    • SMILES: FC1=CC(=C(C)C=C1C1=CN=NN1C)[C@@H](C)N

Computed Properties

  • Exact Mass: 234.12807466g/mol
  • Monoisotopic Mass: 234.12807466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 56.7Ų

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Additional information on (1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine

Comprehensive Overview of (1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine (CAS No. 2171287-53-7)

The compound (1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine (CAS No. 2171287-53-7) is a chiral amine derivative with a unique structural framework. Its molecular architecture incorporates a fluoro substituent, a methyl group, and a 1-methyl-1H-1,2,3-triazol-5-yl moiety, making it a subject of interest in pharmaceutical and agrochemical research. The (1R) stereochemistry further enhances its potential for selective biological activity, a feature highly sought after in drug discovery.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. The presence of a fluoro group in 2171287-53-7 aligns with this trend, as fluorination is a common strategy to improve drug-like properties. Researchers are particularly intrigued by the compound's potential applications in central nervous system (CNS) targeting, given the amine functionality, which is often associated with neurotransmitter modulation.

The 1-methyl-1H-1,2,3-triazol-5-yl moiety is another critical feature of this compound. Triazole derivatives are renowned for their versatility in medicinal chemistry, often contributing to hydrogen bonding and π-stacking interactions with biological targets. This structural element may explain the growing interest in 2171287-53-7 as a scaffold for designing kinase inhibitors or GPCR modulators, both of which are hot topics in drug development.

From a synthetic perspective, the preparation of (1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine involves multi-step organic transformations, including asymmetric synthesis to achieve the desired (1R) configuration. The compound's chiral purity is a critical quality attribute, as enantiomeric impurities can significantly alter pharmacological profiles. This aspect is particularly relevant given the increasing regulatory emphasis on chiral drug development.

The compound's physicochemical properties, such as logP and pKa, are also under investigation. These parameters are essential for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a key consideration in preclinical studies. Given the rising popularity of AI-driven drug discovery, computational models are likely being employed to predict these properties, further accelerating research on 2171287-53-7.

In the context of green chemistry, the synthesis of (1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine may involve catalytic methods to minimize waste and improve atom economy. This aligns with the broader industry shift toward sustainable synthesis, a topic frequently searched by professionals in the field.

As the scientific community continues to explore the potential of 2171287-53-7, its applications may extend beyond pharmaceuticals. For instance, its structural features could be leveraged in agrochemicals or material science, where fluorinated compounds are valued for their durability and performance. The compound's patent landscape is another area of interest, as intellectual property protections often dictate its commercial viability.

In summary, (1R)-1-5-fluoro-2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)phenylethan-1-amine (CAS No. 2171287-53-7) represents a promising candidate for further research across multiple disciplines. Its unique combination of fluorine, triazole, and chiral amine functionalities positions it at the intersection of several cutting-edge scientific trends, making it a compound worth watching in the coming years.

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